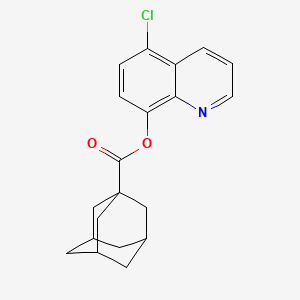![molecular formula C20H24FN3O2 B4063754 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B4063754.png)
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
説明
科学的研究の応用
Selective Kinase Inhibitors
Compounds with similar structural motifs have been identified as potent and selective Met kinase inhibitors. These substances exhibit significant tumor stasis in certain cancer models due to their excellent in vivo efficacy and pharmacokinetic profiles, suggesting potential research applications in cancer treatment and understanding kinase-related signaling pathways (Schroeder et al., 2009).
Chemosensing Applications
Similar chemical structures have been utilized in the development of fluorescent "turn on" chemosensors for selective sensing of metal ions, such as Al3+, in dimethyl formamide/water mixtures. These sensors demonstrate high selectivity and have applications in living cells imaging, indicating potential for environmental monitoring and biological research (Rahman et al., 2017).
Synthesis of Pharmaceutical Intermediates
Research into practical syntheses of key pharmaceutical intermediates showcases the importance of compounds with similar functional groups. These processes involve regioselective chlorination and palladium-catalyzed reactions, highlighting the role of such compounds in developing new pharmaceuticals and optimizing production processes (Wang et al., 2006).
Hydrogen-Bond Basicity Studies
Investigations into the hydrogen-bond basicity of secondary amines using 4-fluorophenol as a reference provide insights into the chemical behavior and interactions of compounds with similar structures. This research is crucial for understanding molecular recognition and the design of new materials and catalysts (Graton et al., 2001).
Development of Aromatic Polyamides
The synthesis and characterization of new aromatic polyamides derived from similar chemical structures demonstrate the potential of these compounds in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. This research has implications for the development of advanced materials in various industrial applications (Hsiao et al., 1999).
Safety and Hazards
特性
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-1-methylazepane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-24-13-6-2-3-10-17(24)19(25)23-14-15-8-7-12-22-20(15)26-18-11-5-4-9-16(18)21/h4-5,7-9,11-12,17H,2-3,6,10,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBASEBZQIWWQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4063674.png)
![1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4063680.png)
![4-sec-butoxy-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4063694.png)
![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4063699.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide](/img/structure/B4063706.png)

![methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4063711.png)
![2-naphthyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063735.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4063742.png)
![4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063750.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4063759.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4063762.png)
![3,5-bis[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4063764.png)
